1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
Overview
Description
1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one, also known as aristolone, is a sesquiterpenoid compound with the molecular formula C15H22O. It is a naturally occurring compound found in various plant species, particularly within the Zingiberaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one can be synthesized through several methods. One common approach involves the oxidative coupling of thymol under alkaline conditions. This method has been used historically to produce aristol, an antiseptic drug . Another method involves the pretreatment of agarwood with technical enzymes, which results in the production of aristol-9-en-8-one as a major component .
Industrial Production Methods: Industrial production of aristol-9-en-8-one often involves the extraction of essential oils from agarwood (Aquilaria crassna) using supercritical carbon dioxide extraction and enzyme pretreatment on hydrodistillation. This method yields a higher concentration of aristol-9-en-8-one compared to traditional hydrodistillation methods .
Chemical Reactions Analysis
Types of Reactions: 1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aristol-9-ene-1,8-dione.
Reduction: Reduction reactions can modify the ketone group, potentially forming alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Aristol-9-ene-1,8-dione.
Reduction: Alcohol derivatives of aristol-9-en-8-one.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of aristol-9-en-8-one involves its interaction with various molecular targets and pathways. In the context of its sedative-hypnotic effects, aristol-9-en-8-one is believed to interact with the central nervous system, potentially modulating neurotransmitter activity . The compound’s antiseptic properties are likely due to its ability to disrupt microbial cell membranes and inhibit microbial growth .
Comparison with Similar Compounds
1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one can be compared with other sesquiterpenoids, such as:
Aristol-9-ene-1,8-dione: A related compound formed through the oxidation of aristol-9-en-8-one.
β-Guaiene: Another sesquiterpenoid found in agarwood essential oil.
Guaia-3,9-diene: A sesquiterpenoid with similar structural features.
Uniqueness: this compound is unique due to its specific floral aroma and its occurrence in certain plant species. Its distinctive chemical structure and reactivity also set it apart from other sesquiterpenoids .
Properties
IUPAC Name |
1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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